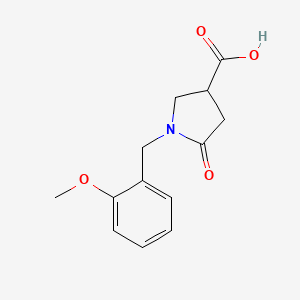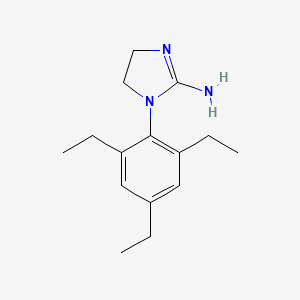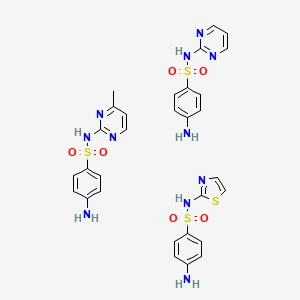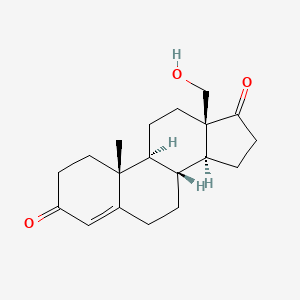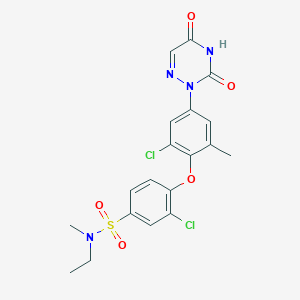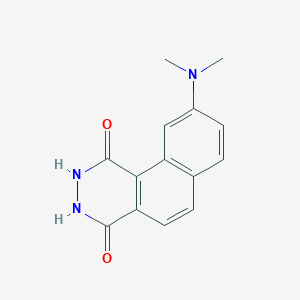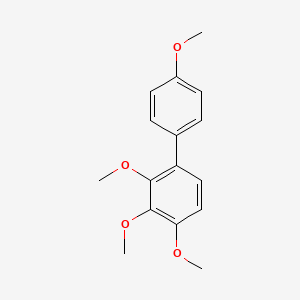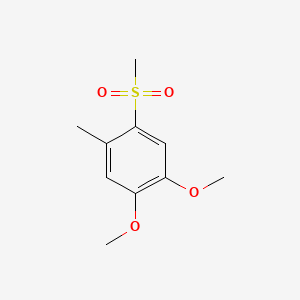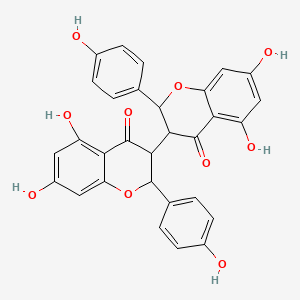
チャメジャスミン
概要
説明
Chamaejasmin is a natural biflavonoid compound isolated from the roots of the plant Stellera chamaejasme L., which is widely distributed in northern and southwestern China. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
科学的研究の応用
Chemistry: Chamaejasmin is used as a model compound for studying biflavonoid chemistry and developing new synthetic methods.
Biology: It has been shown to modulate various biological pathways, making it a valuable tool for studying cellular processes.
Medicine: Chamaejasmin exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. .
作用機序
チャメジャスミンは、複数の機序を通じてその効果を発揮します。
抗癌: カスパーゼ経路を活性化し、Bax/Bcl-2比を高めることで、癌細胞のアポトーシスを誘導します。
抗炎症: チャメジャスミンは、プロ炎症性サイトカインの産生を阻害し、酸化ストレスを軽減することにより、炎症経路を調節します.
6. 類似の化合物との比較
チャメジャスミンは、その特有の構造的特徴と生物活性により、ビフラボノイドの中でユニークな存在です。類似の化合物には、以下があります。
ネオチャメジャスミンC: チャメジャスミンから単離された別のビフラボノイドで、抗癌作用を示しますが、効力と機序が異なります.
チャメクロモン: 化学および生物学的特性が異なる関連するビフラボノイド.
チャメジャスミンは、強力な抗癌活性と複数の生物学的経路を調節する能力により、さらなる研究開発の有望な候補として注目されています .
生化学分析
Biochemical Properties
Chamaejasmin plays a crucial role in biochemical reactions, particularly in its interaction with tubulin proteins. It has been shown to increase the expression of β-tubulin, which is essential for microtubule formation and stability . This interaction is characterized by strong hydrophobic effects between the core templates of chamaejasmin and the hydrophobic surface of the tubulin active site . Additionally, chamaejasmin has been observed to inhibit the expression of Bcl-2 and induce the expression of Bax, leading to the disruption of the outer mitochondrial membrane and the release of cytochrome c .
Cellular Effects
Chamaejasmin exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in several human cancer cell lines, including MCF-7, A549, SGC-7901, HCT-8, HO-4980, Hela, HepG2, PC-3, LNCap, Vero, and MDCK . The compound influences cell function by arresting the cell cycle in the G2/M phase and inducing apoptosis via a reactive oxygen species (ROS)-mediated mitochondria-dependent pathway . Furthermore, chamaejasmin has been reported to cause DNA damage and cell cycle arrest in the G0/G1 phase .
Molecular Mechanism
The molecular mechanism of chamaejasmin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Chamaejasmin specifically interacts with the active site of β-tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This interaction results in the inhibition of cell proliferation and the induction of apoptosis. Additionally, chamaejasmin inhibits the expression of Bcl-2 and induces the expression of Bax, promoting the release of cytochrome c from the mitochondria and triggering the apoptotic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chamaejasmin have been observed to change over time. The compound has demonstrated stability in vitro, maintaining its biological activity over extended periods . Long-term exposure to chamaejasmin has been associated with increased DNA damage and apoptosis in cancer cells . The degradation of chamaejasmin and its metabolites over time can also influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of chamaejasmin vary with different dosages in animal models. At lower doses, chamaejasmin has been shown to exert potent anticancer effects without significant toxicity . At higher doses, the compound can induce toxic effects, including increased DNA damage and apoptosis . Threshold effects have been observed, where the efficacy of chamaejasmin reaches a plateau at certain concentrations, beyond which no additional benefits are observed .
Metabolic Pathways
Chamaejasmin is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . Chamaejasmin’s interaction with β-tubulin and its inhibition of microtubule polymerization play a crucial role in its metabolic effects . Additionally, the compound’s influence on the expression of Bcl-2 and Bax proteins further impacts cellular metabolism and apoptotic pathways .
Transport and Distribution
Chamaejasmin is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s hydrophobic nature facilitates its interaction with cellular membranes, allowing for efficient transport and accumulation within cells . Chamaejasmin’s localization within cells is influenced by its binding to tubulin proteins and its interaction with mitochondrial membranes .
Subcellular Localization
The subcellular localization of chamaejasmin is primarily within the cytoplasm and mitochondria. The compound’s interaction with tubulin proteins directs it to the cytoskeleton, where it disrupts microtubule dynamics . Additionally, chamaejasmin’s influence on the expression of Bcl-2 and Bax proteins targets it to the mitochondria, where it induces apoptosis through the release of cytochrome c . Post-translational modifications and targeting signals further regulate the subcellular localization and activity of chamaejasmin.
準備方法
合成経路と反応条件: チャメジャスミンは、フラボノイド前駆体を用いた様々な化学反応によって合成できます。一般的な方法の1つは、2つのフラボノイドユニットの酸化カップリングです。 反応には通常、金属錯体などの触媒が必要であり、制御された温度と圧力の条件下で行われます .
工業的生産方法: チャメジャスミンの工業的生産には、チャメジャスミンの根から化合物を抽出するプロセスが含まれます。根を乾燥させて粉砕し、メタノールやエタノールなどの溶媒を用いて溶媒抽出を行います。 抽出物はその後、クロマトグラフィー技術を用いて精製され、チャメジャスミンが単離されます .
化学反応の分析
反応の種類: チャメジャスミンは、以下を含む様々な化学反応を起こします。
酸化: チャメジャスミンは、酸化されてキノンやその他の酸化された誘導体を形成する可能性があります。
還元: 還元反応は、チャメジャスミンを還元型に変換することができます。還元型は、生物活性に異なる可能性があります。
置換: 置換反応は、チャメジャスミン分子に異なる官能基を導入することができます。これにより、チャメジャスミンの特性が変化する可能性があります.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
主な生成物: これらの反応から生成される主な生成物には、酸化された誘導体、還元型、および生物活性が変化した置換チャメジャスミン分子が含まれます .
4. 科学的研究への応用
類似化合物との比較
Chamaejasmin is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
Neochamaejasmin C: Another biflavonoid isolated from Stellera chamaejasme L., which also exhibits anti-cancer properties but with different potency and mechanisms.
Chamaechromone: A related biflavonoid with distinct chemical and biological properties.
Chamaejasmin stands out due to its potent anti-cancer activity and ability to modulate multiple biological pathways, making it a promising candidate for further research and development .
特性
IUPAC Name |
3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBLQALVMHBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chamaejasmin (Neochamaejasmin A) in cancer cells?
A1: [, , ] Chamaejasmin has demonstrated potent anti-cancer effects in various cancer cell lines, including prostate cancer and osteosarcoma, through multiple mechanisms:
- Cell Cycle Arrest: It inhibits cell cycle progression, particularly at the G1 phase, by suppressing the DNA-binding activities of transcription factors like NFκB and AP-1. This leads to the inhibition of cell cycle regulatory proteins such as cyclin D, proliferating cell nuclear antigen, and nucleolin [].
- Apoptosis Induction: At higher doses, Chamaejasmin triggers apoptosis through several pathways, including:
- Mitochondrial Pathway: It disrupts mitochondrial membrane potential (ΔΨm), increases the Bax/Bcl-2 ratio, and releases cytochrome c from mitochondria, ultimately activating caspase-9 and caspase-3 [].
- Fas/FasL Pathway: It promotes the aggregation of Fas-procaspase 8-procaspase 3 and p21-procaspase 3 proteins, suggesting the involvement of the Fas-mediated apoptotic pathway [].
Q2: How does Chamaejasmin (Neochamaejasmin A) impact melanoma cells specifically?
A2: [] Chamaejasmin exhibits multifaceted effects on melanoma cells, including:
Q3: What is the role of the ROS-dependent ERK1/2/JNK signaling pathway in Chamaejasmin's antitumor activity?
A3: [] Chamaejasmin significantly elevates ROS levels and activates the ERK1/2/JNK signaling pathway in HepG2 liver cancer cells. Inhibiting JNK and ERK1/2 with specific inhibitors (SP600125 and PD0325901, respectively) effectively suppresses Chamaejasmin-induced apoptosis, confirming the crucial role of this pathway in its antitumor activity.
Q4: What is the molecular formula and weight of Chamaejasmin (Neochamaejasmin A)?
A4: [, ] The molecular formula of Chamaejasmin is C30H22O10, and its molecular weight is 542.49 g/mol.
Q5: Are there any available spectroscopic data for Chamaejasmin (Neochamaejasmin A)?
A5: [, ] Yes, the structural characterization of Chamaejasmin has been extensively studied using various spectroscopic methods, including:
Q6: Is there any research on the stability of Chamaejasmin (Neochamaejasmin A) under various conditions?
A6: [] While specific data on the stability of Chamaejasmin under various conditions is limited in the provided research, it is known that processing Stellera chamaejasme L., the plant from which Chamaejasmin is derived, with milk can reduce the levels of toxic compounds, suggesting a potential impact on the stability and bioavailability of Chamaejasmin. Further investigation is needed to fully understand its stability profile.
Q7: Does Chamaejasmin (Neochamaejasmin A) exhibit any catalytic properties?
A7: Based on the provided research, there is no evidence to suggest that Chamaejasmin possesses inherent catalytic properties.
Q8: Have any computational studies been conducted on Chamaejasmin (Neochamaejasmin A)?
A8: [] Yes, molecular docking studies have been conducted to investigate the interactions of Chamaejasmin with specific targets, such as the dengue virus NS1 protein. These studies demonstrated the potential of Chamaejasmin to block the Asn-130 glycosylation site of NS1, suggesting its potential as an antiviral agent.
Q9: Has molecular docking been employed to understand the interaction of Chamaejasmin (Neochamaejasmin A) with P-glycoprotein (P-gp)?
A9: [] Yes, molecular docking studies have been performed to investigate the binding of Chamaejasmin to P-gp. The results showed that Chamaejasmin has a higher binding affinity to P-gp compared to a known P-gp inhibitor, Lig1 ((S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), suggesting its potential to modulate P-gp activity.
Q10: Is there any information on the SAR of Chamaejasmin (Neochamaejasmin A) or its analogues?
A10: [, , , ] While specific SAR studies are limited within the provided research, several observations suggest a relationship between the structure of Chamaejasmin and its activity:
Q11: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of Chamaejasmin (Neochamaejasmin A)?
A11: [] The provided research primarily focuses on the isolation and characterization of Chamaejasmin. While specific formulation strategies are not extensively discussed, one study mentions that processing Stellera chamaejasme L. with milk can reduce the levels of toxic substances. This processing technique might indirectly influence the stability and bioavailability of Chamaejasmin.
Q12: Has the development of a chamaejasmin microemulsion been explored, and what is its significance?
A12: [] Yes, a chamaejasmin microemulsion has been developed, and it shows promising insecticidal activity against Aphis craccivora and Culex pipiens pallens. This microemulsion formulation exhibits good stability, with its insecticidal activity remaining consistent even after storage at elevated temperatures (54 ± 2 ˚C) for 14 days or at room temperature for 12 months. The microemulsion contains 0.27% of 1,5-diphenyl-1-pentanone, a major insecticidal component of chamaejasmin.
Q13: Is there any information available regarding the SHE regulations associated with Chamaejasmin (Neochamaejasmin A)?
A13: The provided research focuses on the chemical and biological properties of Chamaejasmin. Specific information regarding SHE regulations associated with Chamaejasmin is not explicitly addressed in these studies.
Q14: What in vitro assays have been used to evaluate the biological activity of Chamaejasmin (Neochamaejasmin A)?
A14: [, , , , ] The biological activity of Chamaejasmin has been extensively investigated using various in vitro assays, including:
Q15: Have any in vivo studies been conducted to assess the efficacy of Chamaejasmin (Neochamaejasmin A)?
A15: [, , ] Yes, in vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of Chamaejasmin. In a mouse model of murine melanoma, Chamaejasmin significantly inhibited tumor growth and induced tumor cell apoptosis. Additionally, Chamaejasmin showed favorable anti-MDR activity in KB and KBV200 cancer cells xenograft mice.
Q16: Is there any information on the potential resistance mechanisms associated with Chamaejasmin (Neochamaejasmin A)?
A16: The provided research primarily focuses on the biological effects and mechanisms of action of Chamaejasmin. Specific information regarding resistance mechanisms associated with Chamaejasmin is not explicitly discussed in these studies.
Q17: What is known about the toxicity and safety profile of Chamaejasmin (Neochamaejasmin A)?
A17: [, , ] While the provided research does not extensively cover the complete toxicity profile of Chamaejasmin, certain observations and findings suggest the need for further investigation:
Q18: Are there any specific drug delivery strategies mentioned for Chamaejasmin (Neochamaejasmin A)?
A18: [] The development of a chamaejasmin microemulsion has been explored as a potential strategy to improve its delivery and efficacy as an insecticide.
Q19: Is there any research on using biomarkers to predict the efficacy or monitor the response to treatment with Chamaejasmin (Neochamaejasmin A)?
A19: The provided research does not specifically address the use of biomarkers for predicting the efficacy or monitoring the treatment response of Chamaejasmin.
Q20: What analytical techniques have been employed for the isolation, characterization, and quantification of Chamaejasmin (Neochamaejasmin A)?
A20: [, , , ] A variety of advanced analytical techniques have been utilized in the research, including:
Q21: Is there any information about the environmental impact and degradation of Chamaejasmin (Neochamaejasmin A)?
A21: The provided research focuses on the chemical and biological properties of Chamaejasmin. Information regarding its environmental impact and degradation pathways is not available in these studies.
Q22: What are the dissolution and solubility properties of Chamaejasmin (Neochamaejasmin A)?
A22: The provided research does not provide specific details regarding the dissolution and solubility properties of Chamaejasmin in different media.
Q23: Have the analytical methods used for Chamaejasmin (Neochamaejasmin A) analysis been validated?
A23: [, ] Yes, the analytical methods, especially those involving UPLC-MS/MS, employed for the determination of Chamaejasmin have been rigorously validated according to standard guidelines. These validation procedures typically involve assessing various parameters, including linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, to ensure the reliability and robustness of the analytical data.
Q24: Is there any information on the quality control measures implemented during the isolation, purification, or analysis of Chamaejasmin (Neochamaejasmin A)?
A24: While specific quality control measures are not extensively elaborated upon in the provided research, the use of advanced analytical techniques, such as HPLC, UPLC-MS/MS, and HSCCC, coupled with rigorous method validation procedures, suggests an emphasis on maintaining high standards of quality control during the isolation, purification, and analysis of Chamaejasmin.
Q25: Does Chamaejasmin (Neochamaejasmin A) induce any immunological responses?
A25: The provided research primarily focuses on the anti-cancer and other biological effects of Chamaejasmin. Specific information regarding its potential immunogenicity or ability to induce immunological responses is not explicitly addressed in these studies.
Q26: Does Chamaejasmin (Neochamaejasmin A) interact with any drug transporters?
A26: [, ] Yes, research suggests that Chamaejasmin can interact with drug transporters, particularly P-glycoprotein (P-gp). Molecular docking studies indicate that Chamaejasmin exhibits a higher binding affinity to P-gp compared to a known P-gp inhibitor, suggesting its potential to modulate P-gp activity. This interaction could have implications for its absorption, distribution, and elimination in vivo. Further studies are needed to explore its potential interactions with other drug transporters.
Q27: What is the significance of Chamaejasmin's interaction with MRP2 and BCRP drug transporters?
A27: [] Chamaejasmin has been found to increase the bioavailability of chamaechromone, another compound coexisting in Stellera chamaejasme L., by inhibiting MRP2 and BCRP drug transporters. These transporters play a crucial role in the efflux of drugs and xenobiotics from cells, and their inhibition by Chamaejasmin suggests its potential to influence the pharmacokinetics and efficacy of co-administered drugs.
Q28: Are there any studies on the interaction of Chamaejasmin (Neochamaejasmin A) with drug-metabolizing enzymes?
A28: The provided research does not specifically address the potential of Chamaejasmin to induce or inhibit drug-metabolizing enzymes.
Q29: Is there any information on the biocompatibility and biodegradability of Chamaejasmin (Neochamaejasmin A)?
A29: The provided research primarily focuses on the chemical and biological properties of Chamaejasmin. Specific data on its biocompatibility and biodegradability is not available in these studies.
Q30: Are there any known alternatives or substitutes for Chamaejasmin (Neochamaejasmin A) in terms of its biological activities?
A30: While the provided research does not directly compare Chamaejasmin with specific alternatives or substitutes, it does mention the isolation of other bioactive compounds from Stellera chamaejasme L. and related plant species.
Q31: Are there any specific strategies or recommendations for the recycling and waste management of Chamaejasmin (Neochamaejasmin A) or its byproducts?
A31: The provided research does not specifically address the aspects of recycling and waste management associated with Chamaejasmin or its byproducts.
Q32: What are some essential research infrastructure and resources for studying Chamaejasmin (Neochamaejasmin A)?
A32: Advanced research infrastructure and resources are essential for comprehensive studies on Chamaejasmin. Key resources include:
Q33: What are some of the historical milestones in the research on Chamaejasmin (Neochamaejasmin A)?
A33: [, , ] Research on Chamaejasmin has progressed significantly over the years, marked by key milestones:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


